5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. It is also a crucial structure in medicinal chemistry due to its diverse biological effects .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis and characterization form the core of research into compounds like 5-cyclopropyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide. Researchers focus on developing novel synthetic routes, understanding chemical properties, and exploring structural modifications to enhance desired activities or reduce toxicity. For instance, the study by Micetich and Chin (1970) on the preparation and lithiation of 3,5-disubstituted isoxazoles highlights the importance of developing synthetic methodologies for isoxazole derivatives, which could be relevant to synthesizing and modifying the compound .
Biological Activity and Potential Therapeutic Applications
Research into compounds like "5-cyclopropyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide" often explores their biological activity, aiming to identify potential therapeutic applications. Studies might investigate anticonvulsant, antimicrobial, anticancer, or anti-inflammatory properties. For example, the work by Hassan, Hafez, and Osman (2014) on the synthesis, characterization, and cytotoxicity of new pyrazole and pyrazolopyrimidine derivatives underlines the ongoing interest in discovering novel bioactive compounds with potential pharmaceutical applications.
Agricultural and Herbicidal Uses
Compounds with structural similarities to "5-cyclopropyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide" may also find applications in agriculture, particularly as herbicides. The design, synthesis, and evaluation of herbicidal activity, as discussed by Sun et al. (2020), illustrate the process of developing new compounds to address specific agricultural challenges, demonstrating the diverse potential applications of such chemicals.
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to inhibit COX-1, a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .
Future Directions
In the field of drug discovery, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-17-13(4-5-19-8-13)7-14-12(16)10-6-11(18-15-10)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGYDTLCAJABAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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